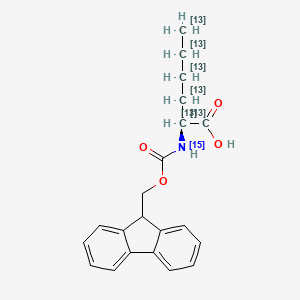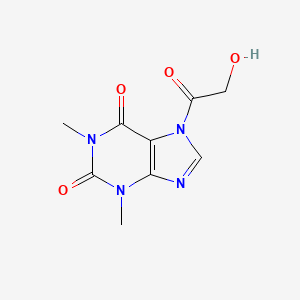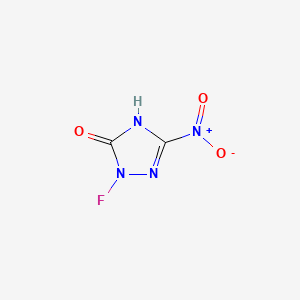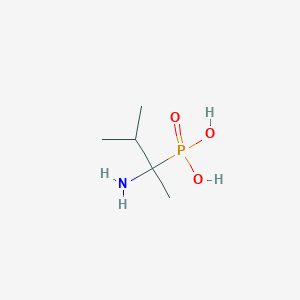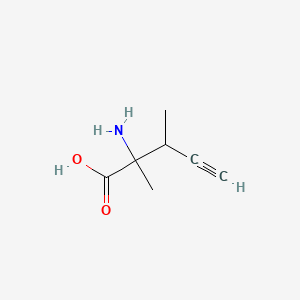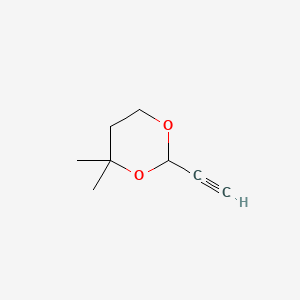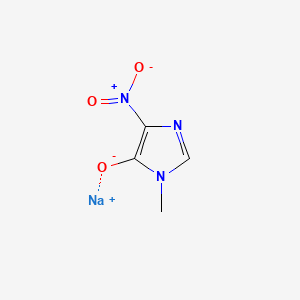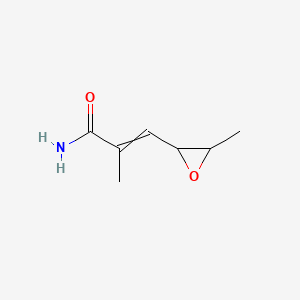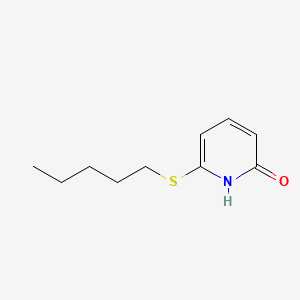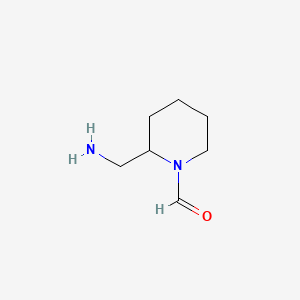
2-(Aminomethyl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an aminomethyl group and an aldehyde group attached to the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the hydrogenation of pyridinecarbonitriles using a palladium catalyst. This method allows for the selective preparation of piperidylmethylamines, including this compound, by adjusting the amount of acidic additive such as sulfuric acid . The reaction typically occurs under mild conditions (30–50 °C, 6 bar) and achieves high selectivity.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This process is scalable and efficient, making it suitable for large-scale production. The use of palladium on carbon (Pd/C) as a catalyst is common in industrial settings due to its effectiveness and cost-efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be used to synthesize inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair processes . The compound’s aminomethyl and aldehyde groups allow it to interact with various molecular targets, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
The uniqueness of this compound lies in its combination of an aminomethyl group and an aldehyde group, which provides versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-(aminomethyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c8-5-7-3-1-2-4-9(7)6-10/h6-7H,1-5,8H2 |
Clé InChI |
WVZHEUSKHIXJNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


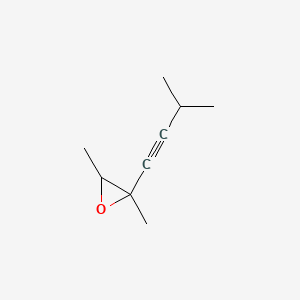
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)

